![molecular formula C19H26N2O2 B5672540 (3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5672540.png)
(3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole
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Overview
Description
The compound belongs to a class of chemicals with complex structures involving multiple functional groups and stereochemistry. Such molecules often exhibit interesting chemical and biological properties, warranting detailed study across various domains of chemistry.
Synthesis Analysis
The synthesis of complex molecules like "(3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole" typically involves multi-step synthetic routes, starting from simpler precursors. Techniques such as carbocyclic annulations and intramolecular cyclizations are crucial for constructing the cyclic core of the molecule. These methods allow for the formation of carbon-carbon bonds in a stereocontrolled manner, which is essential for achieving the desired stereochemistry (Durand et al., 2004).
Molecular Structure Analysis
The detailed molecular structure of compounds can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry methods. These tools provide insights into the arrangement of atoms within the molecule and the stereochemical configuration, which are critical for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with isoindole cores and piperidine substructures often participate in a variety of chemical reactions. Their reactivity can be influenced by the presence of functional groups, such as carbonyl and furanyl groups. These molecules may undergo reactions like N-dealkylation, hydroxylation, and conjugation, leading to a range of metabolites with different properties and biological activities (Caccia, 2007).
properties
IUPAC Name |
[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[1-(furan-2-ylmethyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(21-12-16-4-1-2-5-17(16)13-21)15-7-9-20(10-8-15)14-18-6-3-11-23-18/h1-3,6,11,15-17H,4-5,7-10,12-14H2/t16-,17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRMTIXETHXGIR-CALCHBBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC3CC=CCC3C2)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2C[C@H]3CC=CC[C@H]3C2)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,7aS*)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
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